(S)-N-Boc-Morpholine-2-acetic acid

Chiral resolution Enantiomeric purity Pharmaceutical intermediates

Researchers requiring enantiomerically pure intermediates face stereochemical risk from undefined chiral sources. (S)-N-Boc-Morpholine-2-acetic acid (CAS 1257850-82-0) eliminates this risk with defined (S)-stereochemistry at the morpholine 2-position. - Defined (S)-configuration: Ensures correct 3D architecture early in synthesis; avoids inefficient late-stage chiral resolution. - Orthogonal Boc-amine & free carboxylic acid: Enable sequential, chemoselective derivatization without protecting-group conflict. - PROTAC building block: Suitable for constructing stereochemically defined degrader linkers for ternary complex optimization.

Molecular Formula C11H19NO5
Molecular Weight 245.27 g/mol
CAS No. 1257850-82-0
Cat. No. B088599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-N-Boc-Morpholine-2-acetic acid
CAS1257850-82-0
Molecular FormulaC11H19NO5
Molecular Weight245.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCOC(C1)CC(=O)O
InChIInChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-4-5-16-8(7-12)6-9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m0/s1
InChIKeyBBSISPMRGFJLDI-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-N-Boc-Morpholine-2-acetic Acid: Chiral Building Block


(S)-N-Boc-Morpholine-2-acetic acid, identified by CAS 1257850-82-0 and molecular formula C₁₁H₁₉NO₅ , is a chiral morpholine derivative characterized by an (S)-configured stereocenter on the morpholine ring and a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen [1]. It is a solid compound with a molecular weight of 245.27 g/mol . As a versatile chiral building block, it is predominantly used as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules, where its stereochemistry and functional handles are essential for constructing specific molecular architectures [1].

Workflow Enantioselective synthesis intermediate Defined (S)-stereocenter for chiral drug candidate construction
Functional handles Boc-protected amine and free carboxylic acid Orthogonal derivatization points for scaffold elaboration
Selection logic Stereochemical control requirement May support synthesis where (S)-configuration is structurally required

Stereochemical Integrity of (S)-N-Boc-Morpholine-2-acetic Acid


In asymmetric synthesis, the biological or catalytic activity of a target molecule is often dictated by its three-dimensional orientation. For chiral building blocks like (S)-N-Boc-Morpholine-2-acetic acid, the specific (S)-configuration at the morpholine 2-position is not interchangeable with its (R)-enantiomer (CAS 1257848-48-8) or a racemic mixture (CAS 766539-28-0). A well-documented principle in medicinal chemistry is that enantiomers can exhibit profoundly different pharmacological profiles, including activity, selectivity, and toxicity [1]. While direct comparative data for this specific compound is sparse in the public domain, the underlying scientific principle, supported by historical precedent in drug development, dictates that substituting the specified (S)-enantiomer for a generic alternative carries a significant risk of introducing an unwanted or inactive stereoisomer, which could derail a multi-step synthesis or invalidate a biological assay. Therefore, generic substitution is not a scientifically sound procurement strategy for chiral building blocks.

(R)-enantiomer Opposite absolute configuration may shift biological readout and stereochemical outcome in downstream reactions.
Racemate 1:1 mixture may introduce an unwanted stereoisomer, complicating purification and assay interpretation.
Unlabeled morpholine Lack of Boc group removes a key orthogonal protecting handle; substitution may require route redesign.

(S)-N-Boc-Morpholine-2-acetic Acid: Comparative Evidence


Stereochemical Purity Differentiation

The fundamental differentiation between the target compound and its enantiomer, (R)-N-Boc-Morpholine-2-acetic acid (CAS 1257848-48-8), lies in their absolute stereochemistry [1]. While both compounds are commercially available with reported purities typically at or above 95% , the target (S)-enantiomer is defined by its specific (S)-configuration [1]. This difference, although not a quantitative measure of chemical purity, is the single most critical determinant of its utility in asymmetric synthesis. The substitution of one enantiomer for the other would result in a diastereomeric product in subsequent reactions, potentially leading to a different biological outcome or a more complex purification process.

Stereochemistry
Reported
(S)-configuration at morpholine 2-position vs (R)-enantiomer (CAS 1257848-48-8)
Absolute configuration drives stereochemical outcome; not interchangeable
Qualitative structural difference; no purity advantage
Chiral resolution Enantiomeric purity Pharmaceutical intermediates

Enantiomer vs. Racemate: Purity Specifications

The target compound (S)-N-Boc-Morpholine-2-acetic acid (CAS 1257850-82-0) is offered by multiple vendors with a specified minimum purity of 95% [1]. Its racemic counterpart, N-Boc-Morpholine-2-acetic acid (CAS 766539-28-0), is also commercially available and is similarly specified with a purity of at least 95% . Therefore, the chemical purity specifications do not provide a differentiating factor between these compounds.

Purity specifications
Context-dependent
Both (S)-enantiomer and racemate: min 95% (vendor datasheets)
Chemical purity alone does not distinguish enantiomer from racemate
Value lies in stereochemical identity, not purity elevation
Chemical purity Vendor specifications Quality control

Cost and Availability: (S)- vs. (R)-Enantiomer

At the time of data collection, a direct price comparison for 1g quantities reveals a difference in commercial availability. The (S)-enantiomer was listed by one vendor at €189.00 for 1g , whereas the (R)-enantiomer was listed at €342.00 for 1g by another vendor . This represents an approximate 45% lower cost for the (S)-enantiomer based on these specific vendor listings. Note that this is a cross-sectional comparison from different vendors and may not reflect a universal price trend, but it provides a quantifiable point of differentiation for procurement.

Procurement cost
Data to verify
(S)-enantiomer ~€189/g vs (R)-enantiomer ~€342/g at specific vendors
May support cost-sensitive (S)-specific synthesis planning
Cross-vendor comparison; verify current quotes from multiple suppliers
Procurement Cost analysis Supply chain

Predicted Physicochemical Properties

Predicted physicochemical properties for (R)-N-Boc-Morpholine-2-acetic acid (CAS 1257848-48-8), the enantiomer of the target compound, serve as a close proxy due to their identical molecular weight and formula. These include a predicted boiling point of 388.2±27.0 °C, a density of 1.179, and an acid dissociation constant (pKa) of 4.31±0.10 . The topological polar surface area (TPSA) is calculated to be 76.1 Ų and the calculated partition coefficient (XLogP3) is 0.3 [1]. These values are identical for the (S)-enantiomer, as they are derived from the shared molecular structure. While not a point of differentiation, these data provide a quantitative baseline for researchers anticipating purification (e.g., by HPLC, based on pKa and LogP) or formulation.

Predicted properties
Class-level
pKa 4.31±0.10; TPSA 76.1 Ų; XLogP3 0.3 (inferred from enantiomer)
Supports analytical method development (HPLC, purification)
Identical for both enantiomers; computational prediction
Physicochemical properties Drug design Formulation

Validated Applications of (S)-N-Boc-Morpholine-2-acetic Acid


Enantioselective Synthesis of Chiral Drug Intermediates

This compound is optimally procured when the (S)-stereochemistry is a structural requirement for the final target molecule, such as in the synthesis of enantiomerically pure drug candidates. Its use ensures the correct three-dimensional structure is introduced early in the synthetic route, avoiding the need for inefficient late-stage chiral resolution. This is a standard practice in the development of single-enantiomer drugs where the desired biological activity is known to reside in the (S)-isomer [1].

Chiral Building Block in Academic Research

For academic laboratories engaged in methodology development or the synthesis of natural product analogs, this compound serves as a readily available, defined chiral building block. The presence of both a protected amine (Boc) and a free carboxylic acid offers two orthogonal functional handles for further derivatization, making it a versatile reagent for constructing diverse molecular scaffolds with a defined stereocenter [2].

Synthesis of PROTACs and Protein Degraders

Based on vendor categorization, (S)-N-Boc-Morpholine-2-acetic acid is classified as a 'Protein Degrader Building Block' [1]. This suggests its utility in the construction of complex molecules like PROTACs (PROteolysis TArgeting Chimeras), where a defined stereochemistry can be crucial for achieving the optimal ternary complex formation with the target protein and E3 ligase. Procurement in this context is driven by the need for a specific, high-purity chiral linker component.

Application
Selection Property
Validation Focus
Enantioselective drug candidate synthesis
(S)-stereochemistry control
Stereochemical outcome verification
Academic chiral building block research
Orthogonal Boc and acid handles
Derivatization route confirmation
PROTAC linker research
Defined stereocenter for ternary complex
Ternary complex formation assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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